molecular formula C9H16ClNS B2876913 butyl[(thiophen-2-yl)methyl]amine hydrochloride CAS No. 58924-53-1; 90553-46-1

butyl[(thiophen-2-yl)methyl]amine hydrochloride

Cat. No.: B2876913
CAS No.: 58924-53-1; 90553-46-1
M. Wt: 205.74
InChI Key: ZIVHEGOSGPPUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

butyl[(thiophen-2-yl)methyl]amine hydrochloride is an organic compound with the molecular formula C9H15NS·HCl. It is a derivative of butan-1-amine, where the amine group is substituted with a thiophen-2-ylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl[(thiophen-2-yl)methyl]amine hydrochloride typically involves multi-step reactions. One common method includes the reaction of thiophen-2-ylmethyl chloride with butan-1-amine in the presence of a base such as potassium carbonate in ethanol at ambient temperature . The reaction proceeds through nucleophilic substitution, forming the desired amine product. The hydrochloride salt is then obtained by treating the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

butyl[(thiophen-2-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

butyl[(thiophen-2-yl)methyl]amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl[(thiophen-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophen-2-ylmethyl)ethan-1-amine hydrochloride
  • N-(thiophen-2-ylmethyl)propan-1-amine hydrochloride
  • N-(thiophen-2-ylmethyl)pentan-1-amine hydrochloride

Uniqueness

butyl[(thiophen-2-yl)methyl]amine hydrochloride is unique due to its specific chain length and the presence of the thiophene ring. This combination imparts distinct chemical and biological properties compared to its analogs with different chain lengths .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS.ClH/c1-2-3-6-10-8-9-5-4-7-11-9;/h4-5,7,10H,2-3,6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVHEGOSGPPUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CS1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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